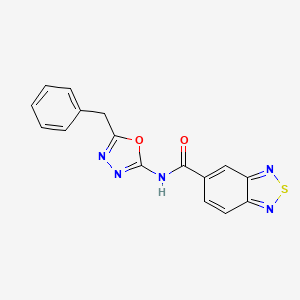

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide

Description

N-(5-Benzyl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole core linked to a 1,3,4-oxadiazole moiety via a carboxamide bridge. This structure combines two pharmacologically significant heterocycles: benzothiadiazoles are known for their electronic properties and applications in materials science and medicinal chemistry , while 1,3,4-oxadiazoles are recognized for their antimicrobial, antifungal, and enzyme-inhibitory activities .

Properties

IUPAC Name |

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O2S/c22-15(11-6-7-12-13(9-11)21-24-20-12)17-16-19-18-14(23-16)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRODAGYJLCPPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The benzothiadiazole moiety can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxadiazole moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

(a) LMM5 and LMM11 (Antifungal Agents)

- Structure : Both compounds (LMM5: 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide; LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) share the 1,3,4-oxadiazole scaffold but lack the benzothiadiazole unit.

- Activity : These compounds inhibit Candida albicans thioredoxin reductase (Trr1) and exhibit potent antifungal activity at MIC values comparable to fluconazole .

(b) N-Dodecyl Hydrazine Carboxamides

- Structure : Compounds such as N-dodecyl-2-(4-methylbenzoyl)hydrazine-1-carboxamide (2a) and derivatives feature long alkyl chains instead of aromatic substituents .

Physical Properties :

Compound Melting Point (°C) Molecular Formula 2a 121–122 C₂₀H₃₃N₃O₂ 2d (tert-butyl derivative) 119–120 C₂₄H₄₁N₃O₂ These compounds exhibit high melting points and lipophilicity due to alkyl chains, contrasting with the target compound’s aromatic benzyl group.

Benzothiadiazole Derivatives

(a) N-(1,3-Benzothiazol-2-yl)-3-(5-Methylthiophen-2-yl)-1H-Pyrazole-5-Carboxamide

(b) Nitazoxanide Analogues

Biological Activity

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anticonvulsant effects, and other pharmacological activities supported by various studies.

Chemical Structure and Properties

The compound is characterized by the presence of both oxadiazole and benzothiadiazole moieties, which are known for their diverse biological activities. Its molecular formula is , and it features a complex structure conducive to interaction with biological targets.

Anticancer Activity

Synthesis and Testing

Research has demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. A study synthesized a series of 2-benzylthio-4-chloro-5-(5-substituted 1,3,4-oxadiazol-2-yl)benzenesulfonamides and evaluated their cytotoxic effects against human cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The MTT assay revealed that certain compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study: Compound Efficacy

In vitro tests showed that some derivatives had favorable metabolic stability with half-lives ranging from 28.1 to 36.0 minutes when tested with human liver microsomes. This stability is crucial for the development of effective therapeutic agents .

Anticonvulsant Activity

Evaluation Methods

The anticonvulsant potential was assessed using both in silico docking studies and in vivo models. Compounds derived from benzothiazole and oxadiazole were tested using the maximal electroshock seizure method. Notably, compounds demonstrated significant reductions in tonic hind leg extension duration compared to controls .

Results Summary

The synthesized compounds showed promising results:

- Compound 5h : Mean duration of tonic hind leg extension was reduced to 7.9 seconds.

- Compound 5k : Showed similar efficacy with a duration of 7.4 seconds.

These findings suggest that these derivatives could be developed as potential anticonvulsant agents .

Other Pharmacological Activities

In addition to anticancer and anticonvulsant effects, compounds containing oxadiazole rings have been reported to exhibit antifungal and antiviral properties. For instance, derivatives have shown effectiveness against various fungal strains and viruses, indicating their multifunctional potential .

Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-step reactions, including cyclization of hydrazide intermediates and coupling with benzothiadiazole derivatives. Key steps include:

- Cyclization : Using POCl₃ or thionyl chloride to form the oxadiazole ring from carboxylic acid hydrazides under reflux (80–90°C) .

- Coupling reactions : Substituted benzyl groups are introduced via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .

- Yield optimization : Reaction time (3–6 hours) and solvent choice (e.g., dry acetone or DMF) are critical. For example, refluxing in dry acetone with K₂CO₃ achieves ~75% yield in analogous oxadiazole syntheses .

Q. How can spectroscopic methods (NMR, IR, MS) confirm the molecular structure of this compound?

- ¹H/¹³C NMR : Identify protons on the benzyl (δ 4.3–4.5 ppm for CH₂) and benzothiadiazole (aromatic protons at δ 7.5–8.5 ppm). Carbonyl groups (C=O) appear at δ 165–170 ppm .

- IR spectroscopy : Confirm carboxamide (N–H stretch at ~3300 cm⁻¹) and C=O (1680–1700 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. What in vitro assays are suitable for initial screening of biological activity (e.g., antimicrobial, anticancer)?

- Antimicrobial testing : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Key modifications :

- Replace the benzyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance metabolic stability .

- Introduce sulfonyl or morpholine groups to improve solubility and target binding .

- Methodology : Synthesize analogs via parallel combinatorial chemistry, then correlate substituent effects with IC₅₀ values in dose-response assays .

Q. What experimental strategies resolve contradictions in bioactivity data across different studies?

- Orthogonal assays : Validate anticancer activity using both MTT and clonogenic assays to rule out false positives from cytotoxicity .

- Structural verification : Re-characterize batches with conflicting results via XRD or 2D NMR (e.g., HSQC) to confirm purity and stereochemistry .

- Target engagement studies : Use SPR (surface plasmon resonance) to measure direct binding affinity to proposed targets (e.g., topoisomerase II) .

Q. How can computational methods (e.g., molecular docking, QSAR) predict mechanistic interactions?

- Docking studies : Use AutoDock Vina to model interactions between the benzothiadiazole moiety and ATP-binding pockets in kinases (e.g., EGFR). Validate with mutagenesis (e.g., K48A mutations) .

- QSAR models : Train models on a library of 50+ analogs using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.7) .

Q. What strategies mitigate stability issues during in vivo studies?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products via LC-MS .

- Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance plasma half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.